

An In-depth Technical Guide on the Thermochemical Data for Isoamyl Isovalerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl isovalerate*

Cat. No.: *B1219995*

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This technical guide provides a comprehensive overview of the available thermochemical and physical data for **isoamyl isovalerate**. Due to a lack of experimentally determined thermochemical properties for **isoamyl isovalerate** in readily available literature, this guide also presents data for its precursor molecules, isoamyl alcohol and isovaleric acid, and outlines the standard experimental and theoretical methods for determining and estimating the key thermochemical parameters of the final ester product.

Physicochemical Properties of Isoamyl Isovalerate

Isoamyl isovalerate, also known as isopentyl isovalerate or 3-methylbutyl 3-methylbutanoate, is an organic ester recognized for its characteristic fruity, apple-like aroma.^[1] It is utilized in the flavor and fragrance industry.^[1] The fundamental physicochemical properties of **isoamyl isovalerate** are summarized in Table 1.

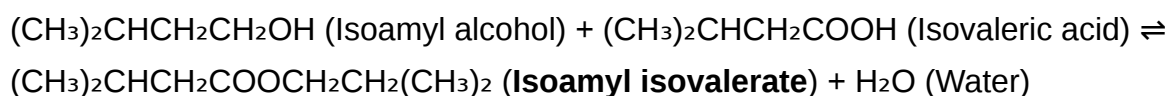
Table 1: Physicochemical Properties of **Isoamyl Isovalerate**

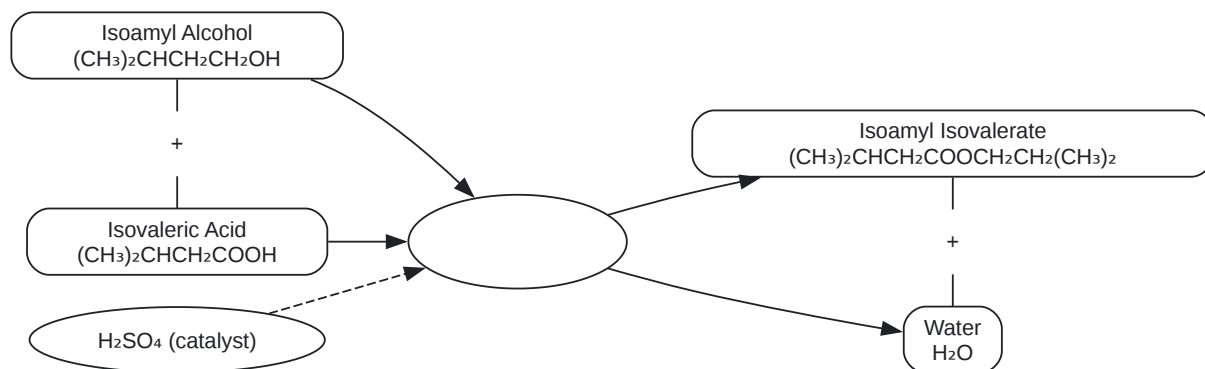
Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀ O ₂	[2]
Molecular Weight	172.27 g/mol	[2]
CAS Number	659-70-1	[2]
Appearance	Colorless, clear liquid	[1]
Boiling Point	191-194 °C	[1]
Melting Point	-58.15 °C	[1]
Density	0.854-0.858 g/mL at 20°C	[1]
Vapor Pressure	0.452 mmHg at 25°C	[1]
Flash Point	67-72 °C	[1]
Solubility in Water	48.1 mg/L at 20°C	[1]

Synthesis of Isoamyl Isovalerate via Fischer Esterification

Isoamyl isovalerate is commonly synthesized through the Fischer esterification of isoamyl alcohol with isovaleric acid, using an acid catalyst such as sulfuric acid.[1] This reversible reaction is typically driven towards the product side by removing water as it is formed or by using an excess of one of the reactants.[3]

The overall reaction is as follows:





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Figure 1: Fischer Esterification of Isoamyl Alcohol and Isovaleric Acid.

Thermochemical Data of Reactants

While experimental thermochemical data for **isoamyl isovalerate** is not readily available, the properties of its precursors are documented. This information is crucial for estimating the thermochemical properties of the final product.

Table 2: Thermochemical Properties of Isoamyl Alcohol and Isovaleric Acid

Property	Isoamyl Alcohol	Isovaleric Acid	Reference(s)
Molecular Formula	C ₅ H ₁₂ O	C ₅ H ₁₀ O ₂	[4],[5]
Molecular Weight	88.15 g/mol	102.13 g/mol	[4],[5]
Standard Enthalpy of Formation (ΔH _f °)	-85.18 kcal/mol (-356.4 kJ/mol) (liquid)	-561.6 kJ/mol (predicted)	[4],[6]
Heat Capacity (C _p)	50.5 cal/(mol·K) (211.3 J/(mol·K)) at 25°C	Not Available	[4]
Entropy (S°)	Not Available	Not Available	

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound like **isoamyl isovalerate** can be determined from its enthalpy of combustion, which is measured experimentally using a bomb calorimeter.^{[7][8]}

Objective: To determine the enthalpy of combustion of **isoamyl isovalerate**.

Materials:

- Bomb calorimeter
- High-purity **isoamyl isovalerate** sample
- Benzoic acid (for calibration)
- Oxygen cylinder with regulator
- Ignition wire
- Crucible
- Deionized water
- Balance (accurate to 0.1 mg)
- Thermometer (accurate to 0.001 °C)

Procedure:

- Calibration of the Calorimeter:
 - A known mass of benzoic acid is combusted in the bomb calorimeter to determine the heat capacity of the calorimeter system.^[9]
- Sample Preparation:

- A known mass of liquid **isoamyl isovalerate** is accurately weighed into a crucible.^[7]
- Assembly of the Bomb:
 - The crucible containing the sample is placed in the bomb.
 - An ignition wire is connected to the electrodes, with a portion of it in contact with the sample.^[7]
 - The bomb is sealed and filled with high-pressure oxygen (typically 25-30 atm).^[8]
- Calorimetry Measurement:
 - The sealed bomb is placed in a known volume of water in the calorimeter's insulated jacket.
 - The initial temperature of the water is recorded.
 - The sample is ignited by passing an electric current through the ignition wire.^[10]
 - The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.^[8]
- Data Analysis:
 - The corrected temperature rise is determined, accounting for heat exchange with the surroundings.
 - The heat released by the combustion of the sample is calculated using the heat capacity of the calorimeter and the corrected temperature rise.
 - The enthalpy of combustion of **isoamyl isovalerate** is then calculated on a molar basis.

Theoretical Estimation of Thermochemical Data

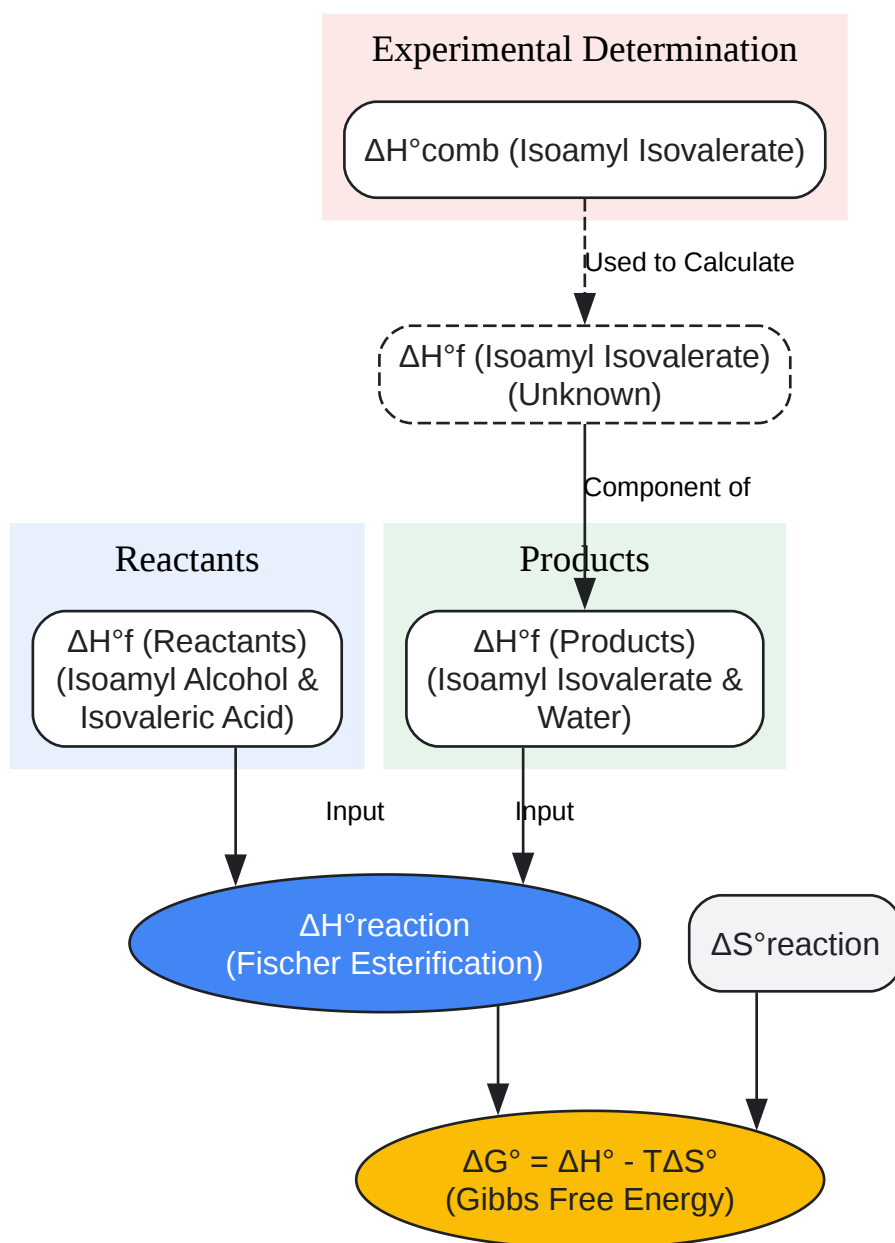
In the absence of experimental data, the enthalpy of reaction for the Fischer esterification can be estimated using Hess's Law if the standard enthalpies of formation of all reactants and products are known.

$$\Delta H^{\circ}_{\text{reaction}} = \sum \Delta H^{\circ}_{\text{f, products}} - \sum \Delta H^{\circ}_{\text{f, reactants}}$$

For the synthesis of **isoamyl isovalerate**:

$$\Delta H^{\circ}_{\text{reaction}} = [\Delta H^{\circ}_{\text{f}}(\text{isoamyl isovalerate}) + \Delta H^{\circ}_{\text{f}}(\text{water})] - [\Delta H^{\circ}_{\text{f}}(\text{isoamyl alcohol}) + \Delta H^{\circ}_{\text{f}}(\text{isovaleric acid})]$$

As the standard enthalpy of formation for **isoamyl isovalerate** is not available, this calculation cannot be completed. However, if the enthalpy of combustion of **isoamyl isovalerate** were to be experimentally determined, its enthalpy of formation could be calculated, thus allowing for the determination of the enthalpy of the esterification reaction.



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Figure 2: Logical Relationships of Thermochemical Properties.

Conclusion

This guide has compiled the available physicochemical data for **isoamyl isovalerate** and its precursors, isoamyl alcohol and isovaleric acid. A significant gap exists in the experimental thermochemical data for **isoamyl isovalerate** itself, particularly its standard enthalpy of formation, entropy, and heat capacity. The provided experimental protocol for bomb calorimetry

outlines a standard method to determine the enthalpy of combustion, which is a key step in calculating the enthalpy of formation. The Fischer esterification process, a primary route for its synthesis, has also been described. For a complete thermochemical understanding of **isoamyl isovalerate**, further experimental investigation or the application of advanced computational estimation methods is necessary.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Data for Isoamyl Isovalerate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219995#thermochemical-data-for-isoamyl-isovalerate]

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